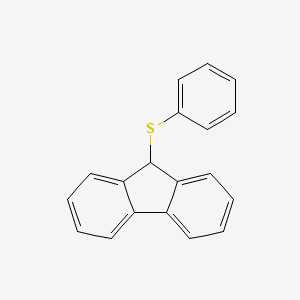
9-(Phenylthio)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Phenylthio)-9H-fluorene is an organic compound characterized by a fluorene backbone with a phenylthio substituent at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Phenylthio)-9H-fluorene typically involves the reaction of fluorene with phenylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the fluorene, followed by the addition of phenylthiol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 9-(Phenylthio)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding fluorene.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9-(Phenylthio)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex polycyclic aromatic compounds.
Biology: The compound can be used in the study of biological systems where sulfur-containing aromatic compounds play a role.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(Phenylthio)-9H-fluorene largely depends on its chemical reactivity. The phenylthio group can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved would vary based on the specific application, such as interaction with biological molecules in medicinal chemistry or electron transport in materials science.
Comparison with Similar Compounds
Fluorene: The parent compound without the phenylthio group.
9-(Phenylsulfonyl)-9H-fluorene: An oxidized derivative with a sulfonyl group.
9-(Phenylthio)-anthracene: A similar compound with an anthracene backbone.
Uniqueness: 9-(Phenylthio)-9H-fluorene is unique due to the presence of the phenylthio group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
28114-92-3 |
|---|---|
Molecular Formula |
C19H14S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
9-phenylsulfanyl-9H-fluorene |
InChI |
InChI=1S/C19H14S/c1-2-8-14(9-3-1)20-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H |
InChI Key |
SSFIZOUDRBJXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















